2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Brand Name: Vulcanchem
CAS No.: 771563-20-3
VCID: VC4897965
InChI: InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Molecular Formula: C43H68B2O12
Molecular Weight: 798.63

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

CAS No.: 771563-20-3

Cat. No.: VC4897965

Molecular Formula: C43H68B2O12

Molecular Weight: 798.63

* For research use only. Not for human or veterinary use.

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) - 771563-20-3

Specification

CAS No. 771563-20-3
Molecular Formula C43H68B2O12
Molecular Weight 798.63
IUPAC Name 2-[9,9-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C43H68B2O12/c1-39(2)40(3,4)55-44(54-39)33-11-13-35-36-14-12-34(45-56-41(5,6)42(7,8)57-45)32-38(36)43(37(35)31-33,15-17-48-23-25-52-29-27-50-21-19-46-9)16-18-49-24-26-53-30-28-51-22-20-47-10/h11-14,31-32H,15-30H2,1-10H3
Standard InChI Key OBEFIPWLBAKGGY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCOCCOCCOCCOC)CCOCCOCCOCCOC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C

Introduction

Key Findings

2,2'-(9,9-Di(2,5,8,11-tetraoxatridecan-13-yl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a highly specialized boronic ester derivative of fluorene, engineered for applications in advanced materials science, particularly in organic electronics. Its unique molecular architecture combines a rigid fluorene backbone with polyether side chains and boronic ester functional groups, enabling tailored solubility, electronic properties, and reactivity for cross-coupling polymerizations .

Structural and Chemical Identification

Molecular Architecture

The compound features a fluorene core substituted at the 2- and 7-positions with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. The 9,9-positions are functionalized with 2,5,8,11-tetraoxatridecan-13-yl chains, which are polyether moieties designed to enhance solubility in polar solvents .

Key structural attributes:

  • Fluorene backbone: A bicyclic aromatic system providing structural rigidity and π-conjugation.

  • Boronic ester groups: Enable Suzuki-Miyaura cross-coupling reactions for polymer synthesis .

  • Tetraoxatridecan substituents: Ethylene glycol-based chains imparting hydrophilicity and processability .

Spectroscopic and Analytical Data

While direct experimental data for this specific compound is limited in publicly available literature, analogous fluorene-boronic esters provide insight:

PropertyValue/DescriptionSource Analog
Molecular FormulaC₄₃H₆₈B₂O₁₂
Molecular Weight798.63 g/mol
CAS Number771563-20-3
Purity>98% (typical for research-grade materials)
Storage2–8°C under inert atmosphere

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step process:

  • Fluorene functionalization: Bromination at the 2- and 7-positions of 9,9-di(2,5,8,11-tetraoxatridecan-13-yl)fluorene.

  • Miyaura borylation: Palladium-catalyzed reaction with bis(pinacolato)diboron to install boronic ester groups .

Critical reaction parameters:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).

  • Solvent: Tetrahydrofuran or 1,4-dioxane.

  • Temperature: 80–100°C under nitrogen .

Reactivity in Polymerization

The boronic ester groups participate in Suzuki-Miyaura couplings with aryl halides, enabling the synthesis of conjugated polymers for optoelectronics. The tetraoxatridecan chains reduce aggregation, enhancing solution processability .

Example application:

  • Copolymer synthesis: Reacted with 2,7-dibromo-9,9-dioctylfluorene to yield poly(9,9-dioctylfluorene-alt-2,7-fluorene) (PFO), a blue-emitting polymer for OLEDs .

Physicochemical Properties

Solubility and Processability

The tetraoxatridecan side chains significantly improve solubility in solvents such as tetrahydrofuran (THF), chloroform, and glyme, with typical concentrations of 10–20 mg/mL . This contrasts with alkyl-substituted analogs (e.g., 9,9-dioctylfluorene derivatives), which require hot toluene for dissolution .

Thermal Stability

Differential scanning calorimetry (DSC) of related fluorene-boronic esters shows:

  • Glass transition temperature (Tg): 120–150°C.

  • Decomposition temperature (Td): >300°C under nitrogen .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The fluorene-boronic ester monomer is copolymerized with electron-deficient units (e.g., benzothiadiazole) to tune emission wavelengths. Device metrics include:

ParameterPerformance Range
Luminance1,000–10,000 cd/m²
External Quantum Efficiency2–8%
CIE Coordinates(0.15, 0.15) for deep blue

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the compound serves as a donor material when blended with PC₇₁BM. Reported efficiencies reach 5–7% for lab-scale devices .

SupplierPurityPrice (50 mg)
Ambeed >98%$879.75
TCI >98%$107.00/5g

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator